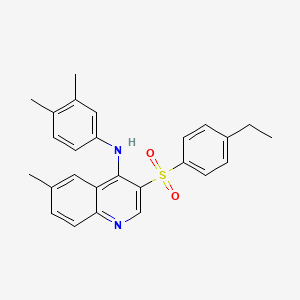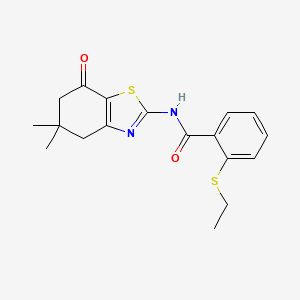
1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its unique properties. TFP is a sulfonamide derivative that has been found to have potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide, focusing on six unique applications:
Medicinal Chemistry
1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide: is extensively studied in medicinal chemistry for its potential as a pharmacophore. Its unique structure, featuring a trifluoroethyl group, enhances its binding affinity and selectivity towards various biological targets. This compound is particularly investigated for its potential as an inhibitor of enzymes like carbonic anhydrase, which is crucial in the treatment of conditions such as glaucoma, epilepsy, and certain types of cancer .
Drug Design and Development
In drug design, 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide serves as a scaffold for developing new therapeutic agents. Its sulfonamide group is known for its ability to form strong hydrogen bonds, making it a valuable component in the design of drugs targeting proteins and enzymes. Researchers utilize this compound to create derivatives that can potentially treat a wide range of diseases, including bacterial infections and inflammatory conditions .
Chemical Biology
This compound is also significant in chemical biology, where it is used to study protein-ligand interactions. The trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is exploited in the development of probes and inhibitors that can modulate biological pathways, aiding in the understanding of cellular processes and the identification of new drug targets .
Agricultural Chemistry
In agricultural chemistry, 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide is explored for its potential as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests and weeds makes it a candidate for developing new agrochemicals. Researchers focus on modifying its structure to enhance its efficacy and selectivity, aiming to create safer and more effective agricultural products .
Environmental Chemistry
Environmental chemists investigate 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide for its role in pollution control and remediation. Its ability to interact with pollutants at the molecular level makes it a candidate for developing new methods to detect and neutralize environmental contaminants. Research in this area focuses on creating derivatives that can effectively bind to and remove harmful substances from water and soil.
These applications highlight the versatility and importance of 1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide in various scientific fields. Each application leverages its unique chemical properties to address specific challenges and advance research in those areas.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich ChemicalBook ChemicalBook Sigma-Aldrich : ChemicalBook : ChemicalBook
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O2S/c6-5(7,8)3-11-2-4(1-10-11)14(9,12)13/h1-2H,3H2,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRPNCDZWCAQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2811885.png)




![N-(benzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2811895.png)
![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2811896.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2811897.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2811901.png)
![2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2811904.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-propylpentanamide](/img/structure/B2811905.png)